REACTION_CXSMILES
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[CH3:1][O:2][C:3]([C:5]1[C:10]([CH:11]=[CH:12][C:13]([O:15][CH3:16])=[O:14])=[CH:9][C:8]([CH3:17])=[CH:7][N:6]=1)=[O:4]>CO.[Pd]>[CH3:1][O:2][C:3]([C:5]1[C:10]([CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[CH:9][C:8]([CH3:17])=[CH:7][N:6]=1)=[O:4]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction was filtered
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Type
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CUSTOM
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Details
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the solvent was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by chromatography on silica (hex to hex/EtOAc 2/3 in 40 min)
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Duration
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40 min
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Name
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|
Type
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product
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Smiles
|
COC(=O)C1=NC=C(C=C1CCC(=O)OC)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.33 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |